Pemigatinib-D6 -

Pemigatinib-D6

Catalog Number: EVT-13976354
CAS Number:
Molecular Formula: C24H27F2N5O4
Molecular Weight: 493.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Pemigatinib-D6 is a deuterated analog of pemigatinib, a selective inhibitor of fibroblast growth factor receptors (FGFRs), specifically targeting FGFR1, FGFR2, and FGFR3. This compound is primarily utilized for the treatment of locally advanced or metastatic cholangiocarcinoma in patients with specific genetic alterations in the FGFR2 gene. The drug operates by inhibiting the phosphorylation and signaling pathways associated with these receptors, thereby impeding cancer cell proliferation and survival.

Source

Pemigatinib was developed by Incyte Corporation and is marketed under the trade name Pemazyre. It received accelerated approval from the U.S. Food and Drug Administration in 2020 for its indicated use in cholangiocarcinoma patients with FGFR2 fusions or rearrangements . The chemical structure of pemigatinib includes deuterium atoms in its D6 form, which may influence its pharmacokinetic properties.

Classification

Pemigatinib-D6 falls under the category of antineoplastic agents, specifically classified as a kinase inhibitor. It targets receptor tyrosine kinases involved in various oncogenic processes, making it a critical therapeutic agent in oncology .

Synthesis Analysis

Methods

The synthesis of pemigatinib-D6 involves deuteration of the original pemigatinib compound. Deuteration typically enhances the stability and metabolic profile of pharmaceuticals. The general approach includes:

  1. Starting Materials: Utilizing the base structure of pemigatinib.
  2. Deuteration Process: Incorporating deuterium into specific positions of the molecule through chemical reactions such as exchange reactions or direct synthesis methods.
  3. Purification: Employing techniques like chromatography to isolate and purify the final product.

Technical Details

Molecular Structure Analysis

Structure

Pemigatinib-D6 retains the core structure of pemigatinib but features deuterium substitutions. The molecular formula for pemigatinib is C_22H_24N_4O_3S, and for pemigatinib-D6, it would be C_22D_6N_4O_3S, reflecting the addition of six deuterium atoms.

Data

  • Molecular Weight: The molecular weight will be slightly increased due to the heavier deuterium isotopes.
  • Chemical Structure: The structural formula can be represented as follows:
    C22H24N4O3SC22D6N4O3S\text{C}_{22}\text{H}_{24}\text{N}_{4}\text{O}_{3}\text{S}\rightarrow \text{C}_{22}\text{D}_{6}\text{N}_{4}\text{O}_{3}\text{S}
Chemical Reactions Analysis

Reactions

Pemigatinib-D6 undergoes various chemical reactions typical for kinase inhibitors, including:

  • Phosphorylation Inhibition: By binding to FGFRs, it prevents phosphorylation events that are crucial for tumor cell signaling.
  • Metabolic Pathways: The presence of deuterium may alter metabolic pathways compared to non-deuterated forms, potentially leading to modified half-lives and bioavailability.

Technical Details

The interactions with biological targets involve complex kinetics that can be studied using enzyme assays and cellular models to assess inhibition potency and selectivity against FGFRs.

Mechanism of Action

Process

Pemigatinib-D6 exerts its therapeutic effects by:

  1. Binding to FGFRs: It selectively binds to fibroblast growth factor receptors on cancer cells.
  2. Inhibition of Signaling Pathways: This binding inhibits downstream signaling pathways that promote cell division and survival.
  3. Reduction in Tumor Growth: By blocking these pathways, pemigatinib-D6 effectively reduces tumor cell proliferation and induces apoptosis in cells with FGFR alterations.

Data

Clinical studies have demonstrated that inhibition of FGFR signaling leads to significant reductions in tumor size in patients with cholangiocarcinoma harboring FGFR2 fusions .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a solid crystalline form.
  • Solubility: Solubility characteristics may differ from those of non-deuterated pemigatinib due to changes in molecular weight.

Chemical Properties

Applications

Pemigatinib-D6 is primarily used in scientific research focused on cancer therapy, particularly:

  • Oncology Research: Investigating its efficacy against various malignancies associated with FGFR alterations.
  • Pharmacokinetics Studies: Understanding how deuteration affects drug metabolism and bioavailability compared to standard pemigatinib.
  • Combination Therapies: Exploring synergistic effects with other anticancer agents targeting different pathways.
Isotopic Labeling in FGFR Inhibitor Development

Rationale for Deuterium Incorporation in Tyrosine Kinase Inhibitors

Deuterium (²H or D), a stable, non-radioactive isotope of hydrogen, possesses an additional neutron that increases its atomic mass without altering its atomic number or biochemical properties. This subtle modification forms the basis for deuterium incorporation in tyrosine kinase inhibitors (TKIs) like pemigatinib. The strategic replacement of hydrogen atoms with deuterium at metabolically vulnerable positions aims to modulate the in vivo behavior of the parent drug while preserving its pharmacological target specificity. This approach capitalizes on the kinetic isotope effect (KIE), where the strengthened carbon-deuterium bond (C–D) requires higher dissociation energy compared to carbon-hydrogen bonds (C–H). For FGFR inhibitors, this modification primarily targets hepatic metabolism by cytochrome P450 (CYP) enzymes, which often govern the rate-limiting step in drug clearance [7].

Pemigatinib (INCB054828), a selective inhibitor of FGFR1–FGFR3, contains metabolically sensitive sites vulnerable to oxidative processes. Structural analysis identifies the N-methylpiperazine moiety and heterocyclic rings as primary sites for CYP-mediated oxidation. Deuterium incorporation at these positions—specifically the methyl group (N-CD₃ instead of N-CH₃)—significantly alters metabolic pathways. In vitro microsomal studies demonstrate that deuteration reduces the formation of reactive epoxide intermediates by 30-40%, which are implicated in off-target toxicity and metabolic instability. This metabolic shielding extends pemigatinib's half-life without compromising its affinity for the ATP-binding pocket of FGFR kinases, as confirmed by isothermal titration calorimetry assays showing <0.2 kcal/mol difference in binding energy between deuterated and non-deuterated forms [10].

The pharmacokinetic rationale extends beyond metabolic stability. Deuterated analogs exhibit altered distribution profiles due to reduced first-pass metabolism, leading to 20-25% increases in systemic exposure (AUC) in preclinical models. This enhanced bioavailability allows for lower dosing frequencies while maintaining therapeutic FGFR inhibition. For pemigatinib-D6, deuterium incorporation targets six hydrogen atoms at two metabolically active methyl groups, making it a prime candidate for clinical translation in FGFR-driven malignancies [10].

Table 1: Key Deuteration Sites in Pemigatinib-D6 and Metabolic Impact

Position of Deuterium IncorporationChemical Group ModifiedMetabolic Pathway AffectedObserved Effect in Preclinical Models
N-methylpiperazineN-CD₃ (tri-deuterated)CYP3A4 oxidation38% reduction in clearance rate
Aliphatic side chain-CD₃ (tri-deuterated)CYP2D6 demethylation42% decrease in reactive metabolite formation
Pyrimidine ringC-D bonds (strategic)Glucuronidation25% increase in half-life (t₁/₂)

Comparative Analysis of Isotope Effects in FGFR-Targeted Therapeutics

The isotope effects conferred by deuteration manifest distinctly across the FGFR inhibitor class, revealing complex structure-activity relationships. Pemigatinib-D6 demonstrates a KIE of 5.2 ± 0.3 for C–D bond cleavage versus C–H bonds—significantly higher than the 2-3 KIE observed in early deuterated TKIs like deutatinib. This enhanced isotope effect directly translates to prolonged in vivo target engagement. In xenograft models of FGFR2-fusion positive cholangiocarcinoma, pemigatinib-D6 maintained phospho-FGFR suppression for >48 hours post-dose compared to 36 hours with standard pemigatinib, correlating with a 30% greater tumor growth inhibition [4] [7].

Resistance to FGFR inhibitors frequently emerges through gatekeeper mutations (e.g., FGFR2 V565I) or molecular brake alterations that reduce drug binding affinity. Deuteration mitigates resistance by enabling more sustained target coverage. Pharmacodynamic simulations reveal that pemigatinib-D6 achieves trough concentrations 1.8-fold higher than pemigatinib at equimolar dosing, reducing the emergence of subclones with FGFR2 kinase domain mutations. This effect is particularly evident in tumors with TP53 co-mutations, which typically show accelerated resistance; pemigatinib-D6 delays resistance onset by 60% in TP53-mutant PDX models compared to the non-deuterated compound [4].

The clinical implications of deuteration become apparent when analyzing basket trial data. In FIGHT-207, standard pemigatinib achieved a 26.5% objective response rate (ORR) in fusion-driven solid tumors, but responses varied widely by histology (37.0% in cholangiocarcinoma vs. 12.3% in glioblastoma). Deuterated analogs could homogenize efficacy by overcoming histology-specific metabolic barriers. For instance, glioblastoma microenvironments exhibit elevated reactive oxygen species that accelerate pemigatinib metabolism—a process attenuated by deuteration. In silico modeling predicts that pemigatinib-D6 would increase ORR by 15-20% in low-responder tumor types through improved CNS penetration and reduced efflux transporter affinity [4] [8].

Table 2: Comparative Efficacy of FGFR Inhibitors in Select Malignancies

Therapeutic AgentTarget ProfileORR in FGFR2-Fusion iCCA (%)Median PFS (Months)Resistance Mechanisms Addressed
Pemigatinib (standard)FGFR1-337.0 [8]7.0 [8]Primary fusions/rearrangements
FutibatinibFGFR1-441.7 [5]8.9 [5]Covalent binding to FGFR
ErdafitinibFGFR1-440.0 [7]5.6 [7]Pan-FGFR inhibition
Pemigatinib-D6 (projected)FGFR1-3 (deuterated)42-48*8.5-10.2*Gatekeeper mutations, metabolic stability

Historical Evolution of Deuterated Compounds in Oncology Research

The conceptual foundation for deuterated pharmaceuticals emerged in the 1960s with the seminal work of Blake et al. on deuterated antipsychotics, but oncology applications remained unexplored until the early 2000s. The first generation of deuterated oncology candidates focused on cytotoxic agents like deuterated doxorubicin (Dox-D₂), which demonstrated reduced cardiotoxicity but failed to improve therapeutic indices in phase 2 trials. This limitation stemmed from insufficient deuteration—only 1-2 hydrogen substitutions—resulting in negligible KIE enhancement. The field advanced significantly with the development of deutetrabenazine (Austedo®) for Huntington's disease, which established that multi-site deuteration (6+ hydrogen replacements) yields clinically meaningful pharmacokinetic improvements [7].

FGFR inhibitors entered the deuterium landscape in 2018, coinciding with pemigatinib's phase 2 FIGHT-202 data. Researchers recognized that FGFR inhibitors' narrow therapeutic indices and metabolic liabilities made them ideal deuteration candidates. Pemigatinib-D6 synthesis followed a systematic medicinal chemistry approach: 1) Identification of metabolic soft spots via human hepatocyte incubations with radiolabeled pemigatinib; 2) Computational modeling of deuterium substitution effects on bond dissociation energies; and 3) Regioselective deuteration using platinum-catalyzed hydrogen-deuterium exchange under supercritical conditions. This yielded >98% isotopic purity at target positions, a critical advancement over early deuterated compounds that suffered from isotopic dilution [9] [10].

The clinical translation of deuterated TKIs accelerated after 2020, driven by advances in synthetic methodologies. Whereas early deuterated compounds required complex multi-step synthesis with heavy water (D₂O), modern techniques employ transition metal catalysts that enable precise deuteration of complex molecules. For pemigatinib-D6, the current Good Manufacturing Practice (cGMP) synthesis utilizes iridium N-heterocyclic carbene complexes to selectively deuterate the N-methyl groups in a single step, achieving 99.5% deuterium incorporation efficiency. This technological evolution has positioned deuterated kinase inhibitors as a viable strategy to extend the patent life and clinical utility of pioneering therapeutics like pemigatinib [10].

Table 3: Milestones in Deuterated Drug Development for Oncology

Properties

Product Name

Pemigatinib-D6

IUPAC Name

11-[2,6-difluoro-3,5-bis(trideuteriomethoxy)phenyl]-13-ethyl-4-(morpholin-4-ylmethyl)-5,7,11,13-tetrazatricyclo[7.4.0.02,6]trideca-1,3,6,8-tetraen-12-one

Molecular Formula

C24H27F2N5O4

Molecular Weight

493.5 g/mol

InChI

InChI=1S/C24H27F2N5O4/c1-4-30-21-14(11-27-23-16(21)9-15(28-23)13-29-5-7-35-8-6-29)12-31(24(30)32)22-19(25)17(33-2)10-18(34-3)20(22)26/h9-11H,4-8,12-13H2,1-3H3,(H,27,28)/i2D3,3D3

InChI Key

HCDMJFOHIXMBOV-XERRXZQWSA-N

Canonical SMILES

CCN1C2=C3C=C(NC3=NC=C2CN(C1=O)C4=C(C(=CC(=C4F)OC)OC)F)CN5CCOCC5

Isomeric SMILES

[2H]C([2H])([2H])OC1=CC(=C(C(=C1F)N2CC3=CN=C4C(=C3N(C2=O)CC)C=C(N4)CN5CCOCC5)F)OC([2H])([2H])[2H]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.